molecular formula C8H5F4NO B1339088 N-(2,3,5,6-tetrafluorophenyl)acetamide CAS No. 1766-14-9

N-(2,3,5,6-tetrafluorophenyl)acetamide

Cat. No.: B1339088
CAS No.: 1766-14-9
M. Wt: 207.12 g/mol
InChI Key: YACCDYDHWZNJOA-UHFFFAOYSA-N
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Description

2’,3’,5’,6’-Tetrafluoroacetanilide is a fluorinated aromatic compound characterized by the presence of four fluorine atoms at the 2’, 3’, 5’, and 6’ positions on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’,6’-Tetrafluoroacetanilide typically involves the acylation of 2’,3’,5’,6’-tetrafluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

2’,3’,5’,6’-Tetrafluoroaniline+Acetic Anhydride2’,3’,5’,6’-Tetrafluoroacetanilide+Acetic Acid\text{2',3',5',6'-Tetrafluoroaniline} + \text{Acetic Anhydride} \rightarrow \text{N-(2,3,5,6-tetrafluorophenyl)acetamide} + \text{Acetic Acid} 2’,3’,5’,6’-Tetrafluoroaniline+Acetic Anhydride→2’,3’,5’,6’-Tetrafluoroacetanilide+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of 2’,3’,5’,6’-Tetrafluoroacetanilide may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’,6’-Tetrafluoroacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.

Scientific Research Applications

2’,3’,5’,6’-Tetrafluoroacetanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’,3’,5’,6’-Tetrafluoroacetanilide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in

Properties

IUPAC Name

N-(2,3,5,6-tetrafluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c1-3(14)13-8-6(11)4(9)2-5(10)7(8)12/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACCDYDHWZNJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466505
Record name 2',3',5',6'-tetrafluoroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1766-14-9
Record name 2',3',5',6'-tetrafluoroacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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